molecular formula C25H20N4O8 B4141748 2-[2-[4-[(2-Methoxyphenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid

2-[2-[4-[(2-Methoxyphenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B4141748
M. Wt: 504.4 g/mol
InChI Key: PDHKVYIMQZLHNB-UHFFFAOYSA-N
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Description

2-[2-[4-[(2-Methoxyphenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxoisoindolinecarboxylic acid core, which is often associated with bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(2-Methoxyphenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the dioxoisoindolinecarboxylic acid core, followed by the introduction of the nitrophenyl and methoxyphenyl groups through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts such as palladium on carbon and solvents like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(2-Methoxyphenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[2-[4-[(2-Methoxyphenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and bioactivity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[2-[4-[(2-Methoxyphenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-{[(2-hydroxyphenyl)amino]carbonyl}-2-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid
  • 2-{2-[(4-{[(2-chlorophenyl)amino]carbonyl}-2-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid

Uniqueness

Compared to similar compounds, 2-[2-[4-[(2-Methoxyphenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-[4-[(2-methoxyphenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O8/c1-37-21-5-3-2-4-19(21)27-22(30)14-7-9-18(20(13-14)29(35)36)26-10-11-28-23(31)16-8-6-15(25(33)34)12-17(16)24(28)32/h2-9,12-13,26H,10-11H2,1H3,(H,27,30)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHKVYIMQZLHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)NCCN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[4-[(2-Methoxyphenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
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2-[2-[4-[(2-Methoxyphenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
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2-[2-[4-[(2-Methoxyphenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
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2-[2-[4-[(2-Methoxyphenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
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2-[2-[4-[(2-Methoxyphenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
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2-[2-[4-[(2-Methoxyphenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid

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